![molecular formula C18H25N5O5S B2863815 N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105249-14-6](/img/structure/B2863815.png)
N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O5S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound you’re referring to, known by its chemical names “2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide” and “N-(4-methoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide”, is a complex molecule that could have various applications in scientific research. While specific applications for this compound are not readily available, we can infer potential uses based on the functional groups present in the molecule and similar compounds known in scientific literature.
Cyclin-Dependent Kinase Inhibition
Compounds with similar structures have been reported to act as cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial in regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells. This compound could potentially be used in cancer research as a part of targeted therapy to inhibit tumor growth.
Antitumor Activity
Given the structural similarity to known antitumor agents, this compound may exhibit antitumor activity . It could be investigated for its efficacy in various in vivo models for cancer treatment, particularly in solid tumors where CDK inhibitors have shown promise.
Wirkmechanismus
Target of Action
The primary targets of this compound are the cyclin-dependent kinases (CDKs) . CDKs and their cyclin partners are key regulators of the cell cycle . Deregulation of CDKs is found with high frequency in many human cancer cells .
Mode of Action
This compound is a potent and ATP-competitive inhibitor that selectively targets the cyclin-dependent kinase family . It shows potent inhibitory activities against CDK1, CDK2, and CDK4 . An X-ray crystal structure of the compound bound to CDK2 has been determined, revealing a binding mode that is consistent with the structure-activity relationship .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting the activity of CDKs . This leads to the disruption of cell cycle progression, which can result in the inhibition of cell proliferation, particularly in cancer cells where CDKs are often deregulated .
Pharmacokinetics
The compound demonstrates significant in vivo efficacy in the hct116 human colorectal tumor xenograft model in nude mice , suggesting it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.
Result of Action
The compound has excellent in vitro cellular potency, inhibiting the growth of various human tumor cell lines including an HCT116 cell line . In vivo, it demonstrates significant efficacy in the HCT116 human colorectal tumor xenograft model in nude mice with up to 95% tumor growth inhibition .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5S/c1-21-17(13-8-10-22(11-9-13)29(3,26)27)20-23(18(21)25)12-16(24)19-14-4-6-15(28-2)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJGUQNVVCXPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)OC)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.